Decagram-Scale Synthetic Accessibility vs. 2-Oxaspiro[3.3]heptane Isomer: The First Reported Multigram Route
1-Oxaspiro[3.3]heptane-6-carboxylic acid is accessible via the first reported decagram-scale synthetic route, delivering up to 167 g of final building block in 6–13 operationally simple steps from inexpensive 3-oxocyclobutane-1-carboxylic acid [1]. In contrast, the constitutional isomer 2-oxaspiro[3.3]heptane-6-carboxylic acid (CAS 889944-54-1) has historically relied on 3,3-bis(bromomethyl)oxetane-based routes that limit substituent incorporation around the spirocyclic motif, and access to diverse 6-functionalized derivatives of the 2-oxa isomer remains synthetically constrained [2]. The 2025 review explicitly notes that 1-oxaspiro[3.3]heptanes are 'relatively underexplored in the academic literature—both in terms of medicinal exploration, and availability of synthetic methodology' compared to their 2-oxa counterparts, making this scalable route a meaningful procurement differentiator [2].
| Evidence Dimension | Maximum demonstrated synthesis scale and synthetic accessibility |
|---|---|
| Target Compound Data | Up to 167 g final building block; 6–13 steps from commodity starting material 3-oxocyclobutane-1-carboxylic acid |
| Comparator Or Baseline | 2-Oxaspiro[3.3]heptane-6-carboxylic acid: synthesis dependent on 3,3-bis(bromomethyl)oxetane; limited diversity of 6-functionalized derivatives available via current medicinal chemistry routes |
| Quantified Difference | 1-Oxa isomer: first decagram-scale route reported (2023); 2-Oxa isomer: no equivalent decagram-scale diverse-derivative route reported in primary literature |
| Conditions | Synthetic methodology comparison based on primary literature and 2025 review analysis |
Why This Matters
Procurement decisions for building block libraries depend on scalable supply; the demonstrated 167 g batch capability directly enables lead optimization campaigns, whereas limited synthetic accessibility of the 2-oxa isomer introduces supply risk.
- [1] S. Zhersh, O. Borysko, A. Tolmachev, O. Grygorenko, et al. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 2023, 122, 154515. DOI: 10.1016/j.tetlet.2023.154515 View Source
- [2] P. Natho, M. Colella, R. Luisi. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 2025, 61, 6579–6594. DOI: 10.1039/D5CC00656B View Source
